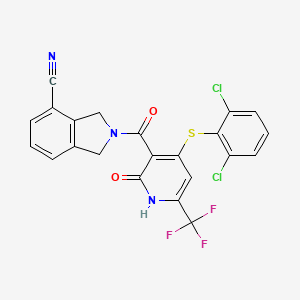
(4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine is a complex organic compound that features an oxazolidine ring substituted with benzyl and phenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a suitable aldehyde or ketone.
Introduction of Benzyl and Phenylthio Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate benzyl and phenylthio reagents.
Difluoromethylation: The difluoro(phenylthio)methyl group can be introduced using difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazolidine ring or the aromatic rings, depending on the conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmaceutical intermediate or active ingredient. Its structural features might impart specific biological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical properties might offer advantages in terms of stability, reactivity, or functionality.
Mecanismo De Acción
The mechanism of action of (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-Benzyl-2-(methylthio)methyl-2-(phenylthio)oxazolidine
- (4S)-4-Benzyl-2-(difluoro(methylthio)methyl)-2-(phenylthio)oxazolidine
Uniqueness
Compared to similar compounds, (4S)-4-Benzyl-2-(difluoro(phenylthio)methyl)-2-(phenylthio)oxazolidine is unique due to the presence of the difluoro(phenylthio)methyl group. This group can impart distinct chemical and physical properties, such as increased lipophilicity or altered reactivity, making the compound valuable for specific applications.
Propiedades
Fórmula molecular |
C23H21F2NOS2 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-2-[difluoro(phenylsulfanyl)methyl]-2-phenylsulfanyl-1,3-oxazolidine |
InChI |
InChI=1S/C23H21F2NOS2/c24-22(25,28-20-12-6-2-7-13-20)23(29-21-14-8-3-9-15-21)26-19(17-27-23)16-18-10-4-1-5-11-18/h1-15,19,26H,16-17H2/t19-,23?/m0/s1 |
Clave InChI |
YESHESZWKYOTRQ-HSTJUUNISA-N |
SMILES isomérico |
C1[C@@H](NC(O1)(C(F)(F)SC2=CC=CC=C2)SC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
C1C(NC(O1)(C(F)(F)SC2=CC=CC=C2)SC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


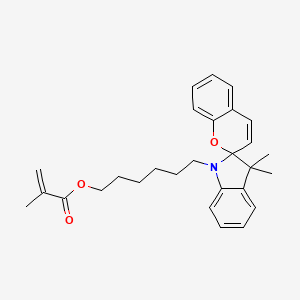
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)




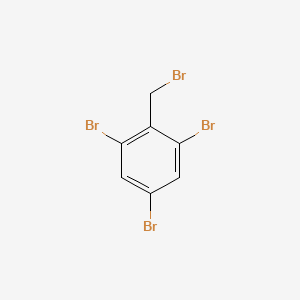
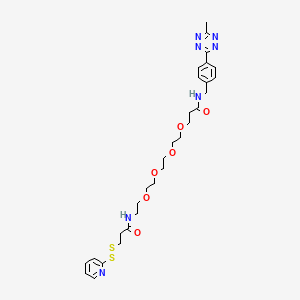
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
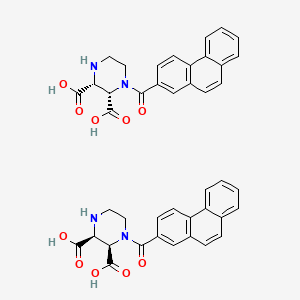
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
